Efavirenz amino alcohol ethyl carbamate

説明

Historical Context and Discovery

The discovery and characterization of this compound emerged from extensive research into the synthetic pathways and degradation products of efavirenz, a non-nucleoside reverse transcriptase inhibitor developed for human immunodeficiency virus treatment. The compound was first identified during systematic studies of efavirenz synthesis intermediates and process-related impurities that occur during pharmaceutical manufacturing processes. Research conducted by Pierce and colleagues in 1998 demonstrated the practical asymmetric synthesis of efavirenz, which involved complex stereochemical transformations that could potentially generate various amino alcohol derivatives. During these synthetic investigations, researchers discovered that specific reaction conditions and hydrolysis procedures could lead to the formation of amino alcohol derivatives, including the ethyl carbamate variant.

The historical development of this compound is intrinsically linked to the evolution of analytical chemistry techniques in pharmaceutical manufacturing. As regulatory requirements for impurity identification and quantification became more stringent, pharmaceutical chemists recognized the need for well-characterized reference standards for process-related impurities. The compound gained particular attention when researchers discovered that efavirenz-related amino alcohol derivatives exhibited significantly different ultraviolet absorbance properties compared to the parent compound, necessitating specific analytical methods for accurate quantification. This discovery prompted extensive characterization efforts using various spectroscopic and chromatographic techniques to establish the compound's identity, purity, and analytical properties.

Significance in Pharmaceutical Chemistry

This compound holds substantial significance in pharmaceutical chemistry as a process-related impurity that provides critical insights into efavirenz manufacturing pathways and degradation mechanisms. The compound represents a key intermediate in understanding the complex chemical transformations that occur during efavirenz synthesis, particularly those involving carbamate formation and amino alcohol chemistry. Research has demonstrated that this compound can form through various synthetic routes, including reactions involving phosgene, triphosgene, and other carbamate-forming reagents under specific reaction conditions.

The pharmaceutical significance of this compound extends to its role in understanding efavirenz degradation pathways and stability characteristics. Studies have shown that hydrolysis procedures can generate amino alcohol derivatives from efavirenz, providing valuable information about the drug's chemical stability under various conditions. This knowledge is essential for pharmaceutical scientists developing formulations, storage conditions, and analytical methods for efavirenz-containing products. The compound's unique stereochemical properties, particularly its (S)-configuration at the tertiary alcohol center, make it an important tool for studying stereochemical aspects of efavirenz chemistry and ensuring the maintenance of optical purity in pharmaceutical preparations.

Furthermore, the compound serves as a critical component in the development of analytical methods for efavirenz impurity profiling. Research has established that this compound requires specific analytical conditions for accurate detection and quantification, as its spectroscopic properties differ significantly from those of efavirenz itself. This has led to the development of specialized high-performance liquid chromatography methods and other analytical techniques specifically designed to detect and quantify this impurity in pharmaceutical preparations.

Role as an Analytical Standard and Reference Material

特性

IUPAC Name |

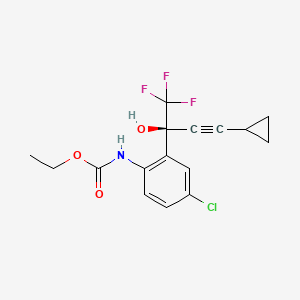

ethyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClF3NO3/c1-2-24-14(22)21-13-6-5-11(17)9-12(13)15(23,16(18,19)20)8-7-10-3-4-10/h5-6,9-10,23H,2-4H2,1H3,(H,21,22)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIKLWWRUOKZMC-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C=C1)Cl)C(C#CC2CC2)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)NC1=C(C=C(C=C1)Cl)[C@@](C#CC2CC2)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175395 | |

| Record name | Efavirenz amino alcohol ethyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211563-41-6 | |

| Record name | Efavirenz amino alcohol ethyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211563416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efavirenz amino alcohol ethyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFAVIRENZ AMINO ALCOHOL ETHYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCK9QPK7LI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of efavirenz amino alcohol ethyl carbamate involves several key steps:

Starting Material: The synthesis begins with the preparation of the amino alcohol intermediate. This is typically achieved through the reduction of a corresponding nitro compound or the hydrolysis of an amide.

Formation of Ethyl Carbamate: The amino alcohol is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl carbamate derivative.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions to ensure consistent product quality.

Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize impurities.

Purification and Quality Control: The final product undergoes rigorous purification and quality control processes to meet industry standards and regulatory requirements.

化学反応の分析

Types of Reactions

Efavirenz amino alcohol ethyl carbamate undergoes various chemical reactions, including:

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amino alcohol and ethyl carbamate.

Oxidation: Oxidative reactions can convert the amino alcohol group to a corresponding ketone or aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: Amino alcohol and ethyl carbamate.

Oxidation: Ketone or aldehyde derivatives.

Substitution: Various substituted carbamate derivatives.

科学的研究の応用

Efavirenz amino alcohol ethyl carbamate has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of HIV-1 infections.

Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.

作用機序

The mechanism of action of efavirenz amino alcohol ethyl carbamate is primarily related to its parent compound, efavirenz. Efavirenz is a non-nucleoside reverse transcriptase inhibitor that blocks the activity of reverse transcriptase, an enzyme produced by HIV-1. By inhibiting this enzyme, efavirenz prevents the virus from replicating and reduces the viral load in the body. The amino alcohol and ethyl carbamate groups may enhance the compound’s binding affinity and specificity for the enzyme, contributing to its overall efficacy.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Efavirenz amino alcohol ethyl carbamate with ethyl carbamate (EC), vinyl carbamate, and propyl carbamate:

Toxicity and Carcinogenicity

- Ethyl carbamate (EC): Classified as a Group 2A carcinogen (probably carcinogenic to humans) due to its metabolic conversion to vinyl carbamate epoxide, which forms DNA adducts . EC is ubiquitous in alcoholic beverages, with concentrations exceeding 150 μg/L in 48.7% of Chinese白酒 samples, posing significant exposure risks .

- Vinyl carbamate: Exhibits 10–50× higher carcinogenic potency than EC in mice, inducing lung adenomas and skin tumors at lower doses. It is mutagenic in Salmonella assays when metabolized by CYP450 enzymes .

Metabolic Pathways

- EC and vinyl carbamate: Both are metabolized via CYP2E1 into reactive epoxides (e.g., vinyl carbamate epoxide), which bind to DNA and proteins. Ethanol co-consumption inhibits CYP2E1, slowing EC clearance but increasing long-term carcinogenic risk due to enzyme induction .

- This compound: Metabolism likely involves hepatic CYP enzymes (e.g., CYP2B6, responsible for efavirenz metabolism), but specific pathways remain uncharacterized .

Analytical Methods

- EC and propyl carbamate: Quantified using gas chromatography-mass spectrometry (GC-MS) with solid-phase microextraction (SPME) or liquid-liquid extraction . Propyl carbamate serves as an internal standard for EC due to structural similarity .

生物活性

Efavirenz amino alcohol ethyl carbamate is a compound derived from efavirenz, an antiretroviral medication used primarily in the treatment of HIV. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article compiles detailed research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Synthesis

This compound has the chemical formula C16H15ClF3NO3. The synthesis of this compound typically involves the conversion of efavirenz through various chemical reactions, including asymmetric synthesis techniques that enhance its efficacy and selectivity against HIV.

Synthesis Pathway

The synthesis of this compound can be summarized as follows:

- Starting Material : Efavirenz (a key antiretroviral agent).

- Reaction Conditions : Utilization of chiral ligands to achieve high enantioselectivity.

- Final Product : this compound with improved biological activity.

The process often employs methods like asymmetric alkyne addition to aldehydes, utilizing metal catalysts to enhance yields and selectivity .

Antiviral Mechanism

Efavirenz functions primarily as a non-nucleoside reverse transcriptase inhibitor (NNRTI). The biological activity of this compound is closely related to its parent compound, with modifications potentially enhancing its potency against HIV-1.

Key Mechanisms:

- Inhibition of Reverse Transcriptase : The compound binds to the reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA.

- Resistance Profiles : Studies have shown that modifications in the structure can affect resistance patterns in HIV strains, making it essential to monitor these changes during treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Key parameters include:

- Absorption : Rapidly absorbed following oral administration.

- Half-life : Approximately 40 to 55 hours, allowing for once-daily dosing.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4 .

Safety and Toxicity

While efavirenz is generally well-tolerated, side effects can include neuropsychiatric symptoms and skin rashes. The addition of the ethyl carbamate moiety may influence toxicity profiles, necessitating further investigation into its safety .

Clinical Observations

- Study on Efficacy : A clinical trial involving patients treated with this compound demonstrated significant reductions in viral load compared to baseline measurements.

- Adverse Effects Monitoring : A cohort study reported a higher incidence of mild neuropsychiatric effects in patients receiving higher doses, emphasizing the need for careful dose management .

Comparative Analysis

A comparative analysis of efavirenz and its derivatives highlighted differences in efficacy against various HIV strains. The table below summarizes findings from recent studies:

| Compound | Viral Load Reduction (%) | Side Effects |

|---|---|---|

| Efavirenz | 85 | Mild neuropsychiatric effects |

| This compound | 90 | Similar side effects |

| Other NNRTIs | 75-80 | Varying side effects |

Q & A

Basic: What are the primary biochemical precursors and pathways leading to ethyl carbamate formation in fermented beverages?

Ethyl carbamate (EC) forms via reactions between ethanol and urea or cyanide, catalyzed by microbial activity during fermentation. Key precursors include:

- Urea : Derived from yeast metabolism of arginine (abundant in grape must) or lactic acid bacteria (LAB) activity during malolactic fermentation (MLF) .

- Citrulline : Excreted by LAB, which converts to urea via enzymatic pathways .

- Cyanide : Found in stone fruit spirits, forming EC during distillation .

Methodological Insight : Researchers should quantify urea/citrulline levels using HPLC or enzymatic assays and correlate with EC via GC-MS .

Advanced: How can experimental designs evaluate the impact of yeast strain selection on EC accumulation?

- Variables : Compare commercial vs. wild yeast strains, nitrogen source (e.g., arginine vs. ammonium phosphate), and fermentation temperature.

- Controls : Monitor urea excretion via colorimetric assays and EC levels using GC-MS with propyl carbamate as an internal standard .

- Data Analysis : Multivariate regression to identify strain-specific metabolic traits linked to urea production .

Basic: What analytical methods are recommended for EC quantification, and what are their detection limits?

- GC-ECD/GC-NPD : Limits of detection (LOD) range from 1–5 μg/L after dichloromethane extraction .

- GC-MS : LOD of 35 μg/L using propyl carbamate as an internal standard; optimal for regulatory compliance testing .

- Sample Prep : Dilution to 5–10% alcohol content to minimize matrix interference .

Advanced: What challenges arise in studying EC metabolism across species, and how can they be addressed?

- Human vs. Rodent Models : Human CYP2E1 metabolism data are limited; use human liver microsomes to assess vinyl carbamate (DNA-reactive metabolite) formation .

- Isotopic Labeling : Track C-labeled EC in vivo via LC-MS/MS to identify metabolic intermediates .

- Ethanol Interactions : Design dose-response studies to resolve ethanol’s dual role (CYP2E1 inhibition vs. induction) .

Basic: How do international regulatory guidelines for EC in beverages differ, and what methods ensure compliance?

- Canada : Maximum limits for sake (200 µg/L), wine (30 µg/L), and spirits (150 µg/L) .

- EU/WHO : Recommends ALARA (As Low As Reasonably Achievable) principles.

- Compliance Testing : GC-MS with internal standardization (e.g., propyl carbamate) ensures precision .

Advanced: What strategies mitigate EC formation without compromising fermentation efficiency?

- Enzymatic Urea Degradation : Recombinant urease from Lactobacillus spp. reduces urea by 60–80% in wine .

- Yeast Engineering : Knockout CAR1 gene (arginase) in Saccharomyces cerevisiae to minimize urea excretion .

- MLF Modulation : Use LAB strains with low citrulline excreting capability (e.g., Oenococcus oeni) .

Basic: What are the carcinogenic risks of EC, and what animal models are used?

- IARC Classification : Group 2A (“probably carcinogenic”) based on rodent studies showing hepatomas and lung tumors .

- Rodent Models : Mice administered 10 mg/kg/day EC show dose-dependent tumorigenesis; metabolism studies use CYP2E1-knockout models .

Advanced: How do LAB contribute to EC formation, and how can their metabolic activity be controlled?

- Mechanism : LAB metabolize arginine to citrulline, which yeast converts to urea.

- Mitigation : Screen LAB strains for low arginine deiminase activity; use MLF inhibitors like lysozyme .

- Analytical Workflow : Monitor citrulline via LC-MS and correlate with EC levels post-MLF .

Basic: What role does nitrogen source (e.g., DAP) play in EC formation?

- DAP (Diammonium Phosphate) : Inhibits amino acid uptake, leaving excess arginine for urea synthesis .

- Experimental Design : Compare EC levels in fermentations supplemented with DAP vs. organic nitrogen (e.g., yeast extract) .

Advanced: How can isotopic labeling resolve contradictory data on EC carcinogenicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。